molecular formula C7H9N3O2 B14719832 5-Nitro-2-(propan-2-yl)pyrimidine CAS No. 13207-99-3

5-Nitro-2-(propan-2-yl)pyrimidine

Cat. No.: B14719832
CAS No.: 13207-99-3
M. Wt: 167.17 g/mol
InChI Key: NZSUYBPLRIWZCK-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(1-methylethyl)-5-nitro- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing six-membered rings that are structurally similar to benzene and pyridine. The presence of a nitro group at the 5-position and an isopropyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-(1-methylethyl)-5-nitro- typically involves the nitration of a pyrimidine derivative. One common method is the nitration of 2-(1-methylethyl)pyrimidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

Industrial production of pyrimidine, 2-(1-methylethyl)-5-nitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-(1-methylethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(1-methylethyl)-5-aminopyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Pyrimidine, 2-(1-methylethyl)-5-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyrimidine, 2-(1-methylethyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2-(1-methylethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Pyrimidine, 5-nitro-: Lacks the isopropyl group, which may affect its solubility and biological activity.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring structure and different electronic properties, leading to distinct chemical and biological activities.

Uniqueness

Pyrimidine, 2-(1-methylethyl)-5-nitro- is unique due to the presence of both the nitro and isopropyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(2)7-8-3-6(4-9-7)10(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSUYBPLRIWZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737325
Record name 5-Nitro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-99-3
Record name 5-Nitro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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